1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Description
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNXZWRAQLILLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215000 | |
| Record name | 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352394-93-4 | |
| Record name | 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352394-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in a single step while introducing desired pharmacophore groups at specific positions . Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Scientific Research Applications
Medicinal Chemistry
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile has demonstrated significant potential in medicinal chemistry due to its pharmacological properties. It serves as a precursor for various biologically active compounds and has been studied for its effects on neurodegenerative diseases.
Key Applications:
- Neuroprotective Agents: Research indicates that derivatives of tetrahydroisoquinolines exhibit neuroprotective properties that could be beneficial in treating conditions like Alzheimer's disease.
- Enzyme Inhibition: The compound acts as an enzyme inhibitor or receptor modulator, influencing critical biochemical pathways.
Biochemical Studies
The compound's ability to interact with specific molecular targets makes it valuable in biochemical research. Studies have shown that it can modulate neurotransmitter systems and exhibit antioxidant activity .
Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that tetrahydroisoquinoline derivatives exhibit protective effects against oxidative stress in neuronal cells. This suggests their potential as therapeutic agents for neurodegenerative diseases .
Research has shown a correlation between the structural modifications of tetrahydroisoquinoline derivatives and their biological activity. For instance, specific substitutions at the nitrogen atom significantly enhance their neuroprotective effects .
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of a ketone and nitrile group positions it as a versatile intermediate for synthesizing kinase inhibitors or neuroactive agents. Further studies should explore its biological activity and optimize synthetic routes using spectral benchmarks from related compounds .
Biological Activity
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a compound belonging to the isoquinoline alkaloids family. This class of compounds is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The tetrahydroisoquinoline scaffold has gained attention in medicinal chemistry due to its potential therapeutic applications against various diseases.
The molecular formula of this compound is C₁₁H₈N₂O. Its molecular weight is approximately 172.18 g/mol. The compound’s structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. It may exert effects by binding to enzymes or receptors, modulating their activity. For instance, it has been observed to inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antiviral Activity : Studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit antiviral properties against strains of human coronaviruses (HCoV-OC43 and HCoV-229E). The compound's derivatives were evaluated for their ability to inhibit viral replication in cell lines .
- Antitumor Activity : The compound has shown promise in anti-cancer research. Various tetrahydroisoquinoline derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. Notably, some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .
- Anti-inflammatory Effects : Isoquinoline derivatives have been reported to possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
A recent study synthesized a series of novel tetrahydroisoquinoline derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant antiviral activity with low cytotoxicity against mammalian cells. For example:
| Compound | CC50 (µM) | Activity |
|---|---|---|
| Avir-7 | 450 | Strong inhibition of HCoV-229E |
| Avir-8 | 515 | Strong inhibition of HCoV-OC43 |
| Avir-6 | 729 | Weaker activity compared to references |
The study highlighted that compounds Avir-7 and Avir-8 showed the most potent antiviral effects against the tested strains .
Comparative Analysis
When comparing this compound with other isoquinoline derivatives:
| Compound Name | Notable Activity |
|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective properties |
| 1-Oxo-tetrahydroisoquinolinone | Anticancer and anti-inflammatory |
The unique functional groups present in this compound contribute to its distinct chemical and biological properties compared to other isoquinoline derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving aldehydes, ketones (e.g., tetralone derivatives), and ethyl cyanoacetate under reflux conditions. For example, describes a similar synthesis of 2-oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile using benzaldehyde, 1-tetralone, and ethyl cyanoacetate in ethanol with catalytic piperidine . Solvent choice (e.g., ethanol vs. methanol) and catalyst (e.g., acidic vs. basic conditions) significantly impact cyclization efficiency. Reaction monitoring via TLC and purification by recrystallization are critical for isolating high-purity products.
Q. How is the structural characterization of this compound performed, and what crystallographic parameters are typically reported?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, reports triclinic crystal systems (space group P1) with unit cell parameters a = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å, and angles α = 67.003°, β = 80.869°, γ = 76.108° for a related tetrahydroisoquinoline carbonitrile . Data refinement using SHELX software (e.g., SHELXL for small-molecule structures) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds and π–π stacking) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodological Answer : Initial screening often involves in vitro enzymatic inhibition assays. highlights the use of 1-oxo-tetrahydroisoquinoline scaffolds in West Nile Virus protease inhibition studies, employing fluorescence resonance energy transfer (FRET) assays with synthetic peptide substrates . Dose-response curves (IC₅₀ values) and molecular docking simulations (e.g., AutoDock Vina) help correlate structural features (e.g., cyano group positioning) with activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?
- Methodological Answer : Steric hindrance (e.g., bulky aryl groups) often reduces cyclization efficiency. suggests using microwave-assisted synthesis to enhance reaction kinetics and yields for similar compounds. For example, phosphorus oxychloride-mediated chlorination at 80–100°C under inert atmospheres (argon/nitrogen) improves regioselectivity . Solvent polarity adjustments (e.g., DMF for better solubility) and stepwise purification (column chromatography followed by recrystallization) are recommended .
Q. What challenges arise in resolving crystallographic disorder in tetrahydroisoquinoline derivatives?
- Methodological Answer : Disorder in flexible rings or substituents (e.g., methyl or thiophene groups) complicates electron density maps. reports partial occupancy modeling using SHELXL’s PART instructions for disordered regions in 8-methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile . High-resolution data (θ > 25°, synchrotron sources) and low-temperature (100 K) measurements reduce thermal motion artifacts .
Q. How should contradictory bioactivity data between in vitro and cellular assays be analyzed?
- Methodological Answer : Discrepancies may stem from differences in membrane permeability or metabolic stability. recommends parallel assays: (1) in vitro enzymatic inhibition, (2) cell-based viability assays (e.g., MTT for cytotoxicity), and (3) pharmacokinetic profiling (e.g., microsomal stability tests). Statistical tools like ANOVA identify significant variances, while molecular dynamics simulations assess compound-protein interactions under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
